molecular formula C7H14O B025730 2,4-Dimethyl-4-penten-2-ol CAS No. 19781-53-4

2,4-Dimethyl-4-penten-2-ol

Cat. No. B025730
CAS RN: 19781-53-4
M. Wt: 114.19 g/mol
InChI Key: YYWMKLMWCPTKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2,4-Dimethyl-4-penten-2-ol can be synthesized through various chemical reactions. For instance, it reacts with cyclopentadiene in an acidic two-phase system, yielding epimeric norbornenylcarbinols and isomeric allylcyclopentenols, among other products. This stepwise Diels-Alder-like cyclization showcases the compound's reactivity and potential in synthesizing complex molecular structures (Vathke-Ernst & Hoffmann, 1981).

Molecular Structure Analysis

The molecular structure and conformation of similar compounds like 4-penten-1-ol have been explored through studies like gas electron diffraction, revealing insights into the conformational mixture dominated by interactions such as OH...π (Trætteberg et al., 1985). Although not directly related to 2,4-Dimethyl-4-penten-2-ol, these studies provide a foundational understanding of the structural aspects of similar compounds.

Chemical Reactions and Properties

Chemical reactions involving 2,4-Dimethyl-4-penten-2-ol demonstrate its versatility. For example, its reaction with acetaldehyde under acidic conditions leads to a mixture of tetrahydropyrans, suggesting a hemiacetal intermediate. This stereochemical outcome underscores the compound's reactivity and potential for complex reaction pathways (Tavernier et al., 2010).

Physical Properties Analysis

The physical properties of 2,4-Dimethyl-4-penten-2-ol, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. However, specific studies focusing on these properties were not identified in the current search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, play a significant role in its applications. The compound's involvement in cycloaddition reactions, as well as its reactivity under acidic conditions, highlights its chemical behavior and potential for synthesizing novel compounds (Hoffmann & Vathke-Ernst, 1981).

Scientific Research Applications

Stereochemistry in Organic Synthesis

4-Methyl-4-penten-2-ol, a closely related compound to 2,4-Dimethyl-4-penten-2-ol, has been studied for its reactions in acidic medium with acetaldehyde, leading to tetrahydropyran derivatives. This process indicates the potential of 2,4-Dimethyl-4-penten-2-ol in stereochemical control within organic synthesis, particularly in forming cyclic ethers and investigating the stereochemical outcomes of such reactions. It suggests a mechanism involving hemiacetal intermediates, offering insight into stereoselective synthesis strategies (Tavernier, Anteunis, & Hosten, 2010).

Halocyclization Mechanisms

The halocyclization reaction of 4-penten-1-ol, mediated by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates, was investigated, showcasing the compound's role in understanding the influence of substituents on reaction mechanisms. This research provides valuable insights into the halocyclization process, relevant for the development of novel halogenated organic compounds (Cui & Brown, 2000).

Oxidative Chlorination

Substituted 4-pentenols undergo regio- and stereoselective chlorocyclization, highlighting the use of 2,4-Dimethyl-4-penten-2-ol in oxidative chlorination processes. This method is essential for the synthesis of chlorinated organic compounds, offering a pathway to diverse chemical syntheses with applications in materials science and pharmaceuticals (Brücher & Hartung, 2014).

Olefin Oligomerization

The use of 2,4-Dimethyl-4-penten-2-ol in olefin oligomerization, particularly in the context of nickel MCM-41 complexes with β-diimine ligands, demonstrates its role in catalysis and material science. This research highlights the potential of 2,4-Dimethyl-4-penten-2-ol in creating complex molecular structures, essential for the development of new materials and chemical processes (Rossetto et al., 2015).

Antimicrobial Applications

Research into 2-pyridones containing sulfonamide moieties, starting from dimethyl 4-(methoxymethylene)-2-pentenedioate, a derivative of 2,4-Dimethyl-4-penten-2-ol, suggests potential biological activity, including bactericidal and fungicidal properties. This application indicates the compound's relevance in medicinal chemistry and pharmaceutical research, underscoring the versatility of 2,4-Dimethyl-4-penten-2-ol in synthesizing biologically active molecules (El-Mariah & Nassar, 2008).

Safety And Hazards

2,4-Dimethyl-4-penten-2-ol is classified as a flammable liquid and vapor . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It is also advised to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dimethylpent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h8H,1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWMKLMWCPTKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173487
Record name 2,4-Dimethyl-4-penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-4-penten-2-ol

CAS RN

19781-53-4
Record name 2,4-Dimethyl-4-penten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-4-penten-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-4-penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.